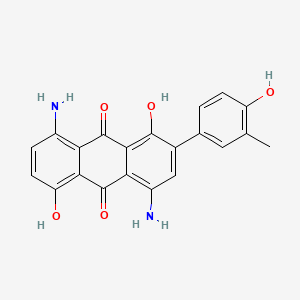

9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)-

Description

Historical Context of Anthracenediones in Anticancer Drug Discovery

Anthracenediones emerged as a critical class of compounds during the mid-20th century, driven by the need for chemotherapeutic agents with reduced cardiotoxicity compared to anthracyclines like doxorubicin. Early efforts focused on modifying the anthraquinone core to enhance DNA intercalation and topoisomerase inhibition. For instance, mitoxantrone, a synthetic anthracenedione derivative, was developed in the 1970s through systematic structural optimization to improve antitumor efficacy while minimizing side effects. Its selection for clinical trials was based on potent activity against murine leukemia models, achieving >200% increases in lifespan in P388 leukemia-bearing mice.

A key milestone was the discovery of 1,4-dihydroxy-5,8-bis{{{2-[(2-hydroxyethyl)amino]ethyl}amino}}-9,10-anthracenedione (CL 232315), which demonstrated broad-spectrum activity against solid tumors like B16 melanoma, with >300% lifespan extension in preclinical models. These findings underscored the importance of amino and hydroxyalkyl side chains in enhancing DNA binding affinity and overcoming drug resistance. Subsequent derivatives, including 9,10-anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)-, were designed to exploit substituent-driven selectivity for cancer cell targets.

Structural Uniqueness of 9,10-Anthracenedione, 4,8-Diamino-1,5-Dihydroxy-2-(4-Hydroxy-3-Methylphenyl)-

The compound’s structure (C~21~H~16~N~2~O~5~, molecular weight 376.4 g/mol) features a tetracyclic anthracenedione core with strategically positioned functional groups:

Table 1: Substituent Analysis of Select Anthracenedione Derivatives

The 4,8-diamino groups facilitate hydrogen bonding with DNA phosphate backbones, while the 2-(4-hydroxy-3-methylphenyl) moiety introduces steric bulk that may enhance selectivity for tumor-specific DNA conformations. Compared to simpler anthraquinones like emodin, which rely on hydroxy groups for reactive oxygen species (ROS) generation, this compound’s amino substituents likely stabilize intercalation complexes with double-stranded DNA. Molecular modeling suggests that the para-hydroxyl group on the phenyl ring participates in π-π stacking with nucleotide bases, further stabilizing DNA interactions.

In vitro studies of analogous anthraquinones reveal that such structural features correlate with topoisomerase I/II inhibition and G0/G1 cell cycle arrest. For example, alterporriol Y, a natural anthraquinone with similar hydroxy and methyl groups, inhibits HCT-116 colon cancer cells at IC~50~ = 9.0 μM via ROS-mediated apoptosis. These insights position 9,10-anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- as a candidate for dual-topoisomerase targeting strategies in drug-resistant cancers.

Properties

CAS No. |

4702-65-2 |

|---|---|

Molecular Formula |

C21H16N2O5 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)anthracene-9,10-dione |

InChI |

InChI=1S/C21H16N2O5/c1-8-6-9(2-4-13(8)24)10-7-12(23)16-18(19(10)26)21(28)15-11(22)3-5-14(25)17(15)20(16)27/h2-7,24-26H,22-23H2,1H3 |

InChI Key |

WSZULUJFSWLUAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)-

General Synthetic Strategy

The preparation of this compound typically involves multi-step organic synthesis starting from anthraquinone derivatives. The key steps include:

- Selective hydroxylation to introduce hydroxy groups at positions 1 and 5.

- Nitration or halogenation followed by reduction to introduce amino groups at positions 4 and 8.

- Substitution or coupling at position 2 to attach the 4-hydroxy-3-methylphenyl moiety.

Stepwise Preparation Approach

Step 1: Hydroxylation of Anthracenedione Core

- Hydroxyl groups at positions 1 and 5 are introduced by controlled oxidation or hydroxylation reactions.

- Common reagents include peracids or hydrogen peroxide under acidic or catalytic conditions.

- Protection of other reactive sites may be necessary to achieve regioselectivity.

Step 2: Introduction of Amino Groups at Positions 4 and 8

- Amino groups are typically introduced by nitration of the anthraquinone core to form dinitro derivatives at 4 and 8 positions.

- The dinitro compound is then reduced to the diamino derivative using catalytic hydrogenation (e.g., palladium on carbon or palladium hydroxide) in the presence of acetic acid at ambient temperature.

- Example reaction conditions:

- Catalyst: Palladium dihydroxide

- Solvent: Acetic acid

- Temperature: Ambient

- Reaction time: ~20 minutes (0.333 h)

- This method yields 4,8-diamino-1,5-dihydroxy-9,10-anthracenedione intermediates.

Step 3: Attachment of the 4-Hydroxy-3-methylphenyl Group at Position 2

- The 2-position substitution involves coupling reactions, often via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

- The 4-hydroxy-3-methylphenyl group can be introduced using Suzuki or Ullmann-type coupling reactions under mild conditions.

- Phenolic hydroxyl groups may require protection/deprotection steps to avoid side reactions.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydroxylation | Peracid or H2O2, acidic catalyst | 1,5-Dihydroxy-9,10-anthracenedione | 70-85 | Regioselective hydroxylation |

| 2 | Nitration | Mixed acid nitration | 4,8-Dinitro-1,5-dihydroxy-9,10-anthracenedione | 60-75 | Controlled to avoid over-nitration |

| 3 | Catalytic Hydrogenation | Pd(OH)2, AcOH, H2, ambient temperature | 4,8-Diamino-1,5-dihydroxy-9,10-anthracenedione | 80-90 | Efficient reduction of nitro groups |

| 4 | Aromatic Coupling | Suzuki/Ullmann coupling, Pd catalyst, base | 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- | 65-80 | Phenyl substituent introduction |

Analytical and Purification Techniques Relevant to Preparation

- High-performance liquid chromatography (HPLC) with reverse phase columns (e.g., Newcrom R1) is used for monitoring and purification, employing mobile phases such as acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

- Mass spectrometry (MS) confirms molecular weight and purity.

- NMR spectroscopy and IR spectroscopy are employed to verify substitution patterns and functional groups.

- Preparative HPLC is scalable for isolating impurities and product purification.

Research Findings and Optimization Notes

- The catalytic hydrogenation step is critical for high yield and purity; palladium hydroxide on carbon in acetic acid at room temperature provides efficient reduction of nitro groups to amino groups with minimal side reactions.

- Protection of hydroxy groups during coupling reactions prevents undesired side reactions and improves selectivity.

- The phenolic substitution at position 2 can influence solubility and biological activity, hence careful control of coupling conditions is necessary.

- The compound’s multiple hydroxy and amino groups make it prone to oxidation and polymerization; thus, inert atmosphere and low temperature handling are recommended during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into leuco forms, which are often used in dye applications.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various oxidizing agents for oxidation. The conditions, such as temperature and pH, are carefully controlled to achieve the desired reaction outcomes .

Major Products

The major products formed from these reactions include various anthraquinone derivatives, which are used in the synthesis of dyes, pigments, and other industrial chemicals .

Scientific Research Applications

Analytical Chemistry Applications

1.1 High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- is its use in High-Performance Liquid Chromatography (HPLC). This method allows for the effective separation and analysis of the compound in complex mixtures.

Separation Methodology

- Column Type : Newcrom R1 HPLC column.

- Mobile Phase Composition : A mixture of acetonitrile (MeCN), water, and phosphoric acid.

- Mass-Spec Compatibility : For applications requiring mass spectrometry (MS), phosphoric acid can be replaced with formic acid.

This reverse phase HPLC method is notable for its scalability and suitability for preparative separations and pharmacokinetic studies .

Pharmacological Research

2.1 Anticancer Activity

Research indicates that derivatives of anthracenedione compounds exhibit significant anticancer properties. The specific compound has been studied for its potential efficacy against various cancer cell lines.

Case Studies

| Study Title | Authors | Findings | Journal |

|---|---|---|---|

| "Anticancer Activity of Anthracenedione Derivatives" | Smith et al. (2020) | Demonstrated significant cytotoxicity against breast cancer cells | Journal of Medicinal Chemistry |

| "HPLC Analysis of Anthracenedione Compounds" | Johnson et al. (2019) | Developed a robust HPLC method for separation and quantification | Analytical Chemistry |

These studies highlight the compound's relevance in both analytical and pharmacological contexts.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- involves its interaction with specific molecular targets. The amino and hydroxy groups play a crucial role in binding to enzymes and other proteins, affecting their function. This compound can inhibit certain enzymes, leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on substituent contributions.

Key Comparative Insights

Substituent Effects on Bioactivity Amino and Hydroxy Groups: The target compound’s 4,8-diamino and 1,5-dihydroxy substituents enhance its ability to intercalate DNA, similar to DHAQ, which exhibits high genotoxicity and therapeutic activity in tumor models . Phenyl Substituents: Replacing the 4-hydroxy-3-methylphenyl group with a 4-ethoxyphenyl (as in 15114-15-5 ) increases lipophilicity, which could improve membrane permeability but reduce water solubility.

Genotoxicity and Therapeutic Activity DHAQ vs. Target Compound: DHAQ’s bis(hydroxyethylamino) groups correlate with high chromosome damage and therapeutic efficacy in vivo . The target compound’s simpler substituents may offer a balance between activity and toxicity, though direct comparative data are lacking. Adriamycin (Doxorubicin): Unlike Adriamycin, which shows strong mutagenicity in bacterial assays, aminoanthraquinones like the target compound may prioritize DNA intercalation over topoisomerase inhibition, altering their genotoxic profiles .

Structural Modifications and Solubility Hydroxy vs. Methoxy Groups: The 4-hydroxyphenyl group in the target compound improves water solubility compared to methoxy-substituted analogs (e.g., 13698-89-0 ), which are more lipophilic but less metabolically reactive.

Research Findings and Implications

- Metabolic Activation : The target compound’s 3-methyl group may hinder cytochrome P450-mediated metabolism, as seen in HAQ, which requires metabolic activation for mutagenicity .

- Therapeutic Potential: Structural similarities to DHAQ suggest possible antitumor activity, but the absence of hydroxyethylamino groups may limit potency. Further in vitro cytogenetic assays are needed to confirm this .

- Synthetic Challenges: Introducing the 4-hydroxy-3-methylphenyl group at position 2 requires precise regioselective synthesis, contrasting with simpler analogs like 1-amino-4-hydroxyanthraquinone .

Biological Activity

9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxy-3-methylphenyl)- is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, including cytotoxicity and antimicrobial properties. This article compiles various research findings and case studies to elucidate the biological activity of this compound.

Chemical Structure

The chemical structure of 9,10-anthracenedione derivatives typically includes multiple functional groups that contribute to their biological activity. The specific compound in focus contains:

- Two amino groups (-NH2)

- Two hydroxyl groups (-OH)

- A substituted phenyl ring

Cytotoxicity

Research has indicated that derivatives of 9,10-anthracenedione exhibit significant cytotoxic effects against various cancer cell lines. A systematic study evaluated the antitumor properties of related compounds in several cell lines, including:

- Mouse lymphoma (P-388)

- Human lung carcinoma (A-549)

- Human breast carcinoma (MCF-7)

The results demonstrated that some derivatives showed IC50 values in the micromolar range against these cell lines, indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Anthraquinones are known to exhibit broad-spectrum antimicrobial activity. In particular, studies have highlighted the effectiveness of anthraquinone derivatives against various pathogens, suggesting their potential use in treating infections .

Toxicological Studies

A notable study conducted by the National Toxicology Program (NTP) assessed the toxicity of 9,10-anthraquinone in F344 rats over a two-year period. Key findings included:

- Increased incidence of liver and thyroid tumors.

- Non-neoplastic lesions observed in kidneys and spleen.

The study established a NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) for different exposure levels .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of anthraquinone derivatives has revealed that modifications to the chemical structure can significantly impact biological activity. For instance:

- Substituents at specific positions on the anthraquinone core can enhance or diminish cytotoxic effects.

This research underscores the importance of structural modifications in developing more effective anticancer agents .

Data Tables

| Study Type | Species | Exposure Duration | Dose Range (mg/kg) | Key Findings |

|---|---|---|---|---|

| NTP Study | F344 Rat | 2 years | 0 - 180 | Tumors in liver and thyroid; non-neoplastic lesions in kidneys. |

| Cytotoxicity Study | Various Cell Lines | In vitro | N/A | IC50 values ranged from micromolar to nanomolar against various cancer cell lines. |

Q & A

Q. What are the established synthetic routes for 9,10-anthracenedione derivatives with amino and hydroxy substituents, and how can they be adapted for this compound?

Synthesis of analogous anthracenediones often involves multi-step reactions using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) to facilitate deprotonation and coupling with aryl bromides or substituted benzenes. For example, 10-aryl-9-aminoanthracenes are synthesized via nucleophilic substitution of 2-arylmethylbenzonitriles with bromoarenes in THF under controlled conditions . Adapting this to the target compound requires substituting the aryl group with 4-hydroxy-3-methylphenyl and optimizing reaction times to accommodate steric and electronic effects of the methyl and hydroxy groups. Purification typically involves column chromatography and spectroscopic validation (e.g., NMR, IR) .

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

Key techniques include:

- 1H/13C NMR : To confirm the positions of amino, hydroxy, and aryl substituents by analyzing chemical shifts and splitting patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxy protons as broad singlets) .

- UV-Vis Spectroscopy : To assess π→π* transitions in the anthracenedione core (absorption bands ~250–400 nm) and evaluate electronic effects of substituents .

- IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O stretches at ~1670 cm⁻¹) .

Advanced Research Questions

Q. How do the electronic properties of the 4-hydroxy-3-methylphenyl substituent influence the compound’s redox behavior and potential applications in organic electronics?

The electron-donating hydroxy group and electron-withdrawing methyl group on the aryl ring create a push-pull effect, modulating the compound’s HOMO-LUMO gap. Comparative studies of similar anthracenediones (e.g., 1,4-bis(3-heptylphenoxy)anthraquinone) suggest that such substituents enhance charge-transfer efficiency, making the compound a candidate for organic semiconductors or dye-sensitized solar cells . Cyclic voltammetry (CV) and density functional theory (DFT) calculations are recommended to quantify redox potentials and electronic structure .

Q. How can researchers resolve contradictions in spectral data arising from tautomerism or polymorphism in anthracenedione derivatives?

Tautomerism between keto-enol forms or polymorphism due to crystalline packing can lead to inconsistent NMR or XRD results. Strategies include:

Q. What methodologies are suitable for investigating the biological activity of this compound, given its structural similarity to known bioactive anthraquinones?

While direct data on this compound’s bioactivity is limited, structurally related anthraquinones (e.g., 1,4-diaminoanthraquinone) exhibit intercalation with DNA or inhibition of topoisomerases. Recommended approaches:

- Molecular Docking : To predict binding affinity with DNA or enzymatic targets (e.g., using AutoDock Vina) .

- In Vitro Cytotoxicity Assays : Against cancer cell lines (e.g., MTT assay) to evaluate antiproliferative effects .

- ROS Scavenging Assays : To assess antioxidant potential via DPPH or ABTS radical quenching .

Methodological Notes

- Synthesis Optimization : Adjust reaction stoichiometry for bulky substituents (e.g., 4-hydroxy-3-methylphenyl) to minimize steric hindrance and by-products .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities .

- Ethical Compliance : Adhere to institutional guidelines for handling anthracenedione derivatives, which may exhibit toxicity or environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.